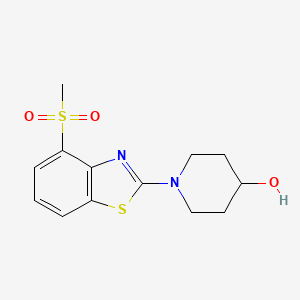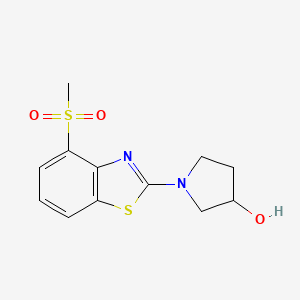![molecular formula C12H13BrN6S B6460363 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2549045-62-5](/img/structure/B6460363.png)
5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine, also known as 5-Br-2-MS-N-1-PZA, is an organic compound belonging to the class of pyrimidines. It is a versatile precursor to various compounds, such as 5-bromo-2-methylsulfinyl-N-1-pyrazin-2-ylazetidin-3-ylpyrimidine-4-amine (5-Br-2-MS-N-1-PZA) derivatives, which can be used in various scientific research applications. The synthesis of this compound is relatively simple and can be carried out in a few steps.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA has been used in various scientific research applications. It has been used as a building block for the synthesis of various derivatives, such as 5-bromo-2-methylsulfinyl-N-1-pyrazin-2-ylazetidin-3-ylpyrimidine-4-amine derivatives, which have been used in the synthesis of various pharmaceuticals. In addition, 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA has been used in the synthesis of various other compounds, such as 5-bromo-2-methylsulfinyl-N-1-pyrazin-2-ylazetidin-3-ylpyrimidine-4-amine derivatives, which have been used in the synthesis of various agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA is not yet fully understood. However, it is believed that the compound acts by forming a covalent bond with the target molecule, which leads to the formation of a stable complex. This complex then undergoes a series of reactions, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA are not yet fully understood. However, it is believed that the compound has a wide range of effects on various biochemical processes. For example, it has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, which is involved in inflammation. In addition, it has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA in laboratory experiments is that it is relatively easy to synthesize and is widely available. In addition, the compound has a wide range of applications and can be used in a variety of experiments. However, the compound is relatively unstable and can decompose if not handled properly.
Future Directions
The potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA is far from being fully explored. Further research is needed to understand the biochemical and physiological effects of the compound and to develop new applications for it. Possible future directions include:
1. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as an anti-inflammatory and anti-bacterial agent.
2. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as an anti-fungal agent.
3. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as an inhibitor of cyclooxygenase-2.
4. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a precursor for the synthesis of various pharmaceuticals.
5. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a precursor for the synthesis of various agrochemicals.
6. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a catalyst for various chemical reactions.
7. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a fluorescent probe.
8. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a therapeutic agent.
9. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a drug delivery system.
10. Investigating the potential of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA as a building block for the synthesis of various compounds.
Synthesis Methods
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine1-PZA has been described in several studies. Generally, it involves a three-step procedure. First, a reaction between a pyrazin-2-yl azetidin-3-ylpyrimidine (PZA) derivative and bromoacetyl bromide yields an intermediate compound, which is then reacted with methylsulfanyl chloride to yield the desired product. The entire process can be completed in a few hours and yields a high yield of the desired compound.
properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6S/c1-20-12-16-4-9(13)11(18-12)17-8-6-19(7-8)10-5-14-2-3-15-10/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXUPPZBDWNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CN(C2)C3=NC=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460288.png)
![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460292.png)
![7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine](/img/structure/B6460297.png)
![6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460312.png)
![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)
![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)
![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)
